molecular formula C17H19ClN2O4S B7684095 N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide

N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide

Cat. No. B7684095
M. Wt: 382.9 g/mol
InChI Key: GBBBSVUDPKHZCW-UHFFFAOYSA-N
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Description

N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as CE-245677, is a small molecule compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising results in various scientific research studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the reaction of 4-chloro-2-methylaniline with ethyl 2-bromoacetate to form N-(4-chloro-2-methylphenyl)-2-ethoxyacetamide. This intermediate is then reacted with sodium sulfamate and copper sulfate to form N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide.

Starting Materials
4-chloro-2-methylaniline, ethyl 2-bromoacetate, sodium sulfamate, copper sulfate

Reaction
Step 1: 4-chloro-2-methylaniline is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form N-(4-chloro-2-methylphenyl)-2-ethoxyacetamide., Step 2: N-(4-chloro-2-methylphenyl)-2-ethoxyacetamide is then reacted with sodium sulfamate and copper sulfate in the presence of a reducing agent such as sodium borohydride to form N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide.

Mechanism Of Action

N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide exerts its mechanism of action by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the acid-base balance in the body. This decrease in bicarbonate ion production leads to a decrease in intraocular pressure, bone resorption, and fluid secretion.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide have been studied extensively in various scientific research studies. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production has been found to result in a decrease in intraocular pressure, bone resorption, and fluid secretion.

Advantages And Limitations For Lab Experiments

The advantages of using N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations of using N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. These include:
1. Further studies to determine its safety and efficacy in humans
2. Development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
3. Investigation of its potential applications in the treatment of other diseases such as epilepsy and cancer
4. Studies to determine its mechanism of action in more detail and to identify potential side effects.
In conclusion, N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, is a small molecule compound that has potential therapeutic applications in various scientific research studies. Its inhibitory effects on the activity of carbonic anhydrase enzymes have potential applications in the treatment of diseases such as glaucoma, osteoporosis, and cystic fibrosis. Further studies are needed to determine its safety and efficacy in humans and to identify potential side effects.

Scientific Research Applications

N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. This inhibition has potential applications in the treatment of diseases such as glaucoma, osteoporosis, and cystic fibrosis.

properties

IUPAC Name

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-24-17-8-6-14(10-16(17)19-12(3)21)25(22,23)20-15-7-5-13(18)9-11(15)2/h5-10,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBBSVUDPKHZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

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